1-(2-Dimethylamino-ethyl)-1H-indol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]indol-4-ol |
InChI |
InChI=1S/C12H16N2O/c1-13(2)8-9-14-7-6-10-11(14)4-3-5-12(10)15/h3-7,15H,8-9H2,1-2H3 |
InChI Key |
PKWAUGJGYFZHOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CC2=C1C=CC=C2O |
Origin of Product |
United States |
Methodological Advancements in the Synthesis of 1 2 Dimethylamino Ethyl 1h Indol 4 Ol and Its Analogs
Foundational Synthetic Routes to the Indole (B1671886) Core and 4-Hydroxylated Indoles
The construction of the 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol molecule begins with the synthesis of its core structure: 4-hydroxyindole (B18505). The methodologies for creating this foundational piece are diverse, ranging from classical name reactions to modern, highly regioselective techniques.
Classic Indole Synthesis Reactions and Their Modern Adaptations
The synthesis of the indole nucleus is one of the most extensively studied areas in heterocyclic chemistry. Several classic methods have been established for over a century and continue to be adapted for modern applications.
Key Classic Indole Syntheses:
| Reaction Name | Description | Modern Adaptations |
| Fischer Indole Synthesis | This highly versatile method, discovered in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an aldehyde or ketone. | Modern variations focus on milder acid catalysts, microwave-assisted conditions to accelerate the reaction, and solid-phase synthesis techniques. |
| Madelung Synthesis | This method involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine. | The use of strong bases like sodium amide at high temperatures has been modernized by employing organolithium bases under milder conditions, expanding the reaction's functional group tolerance. |
| Reissert Synthesis | A two-step method that begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to yield indole-2-carboxylic acid. | Contemporary applications have adapted this route for the synthesis of specifically substituted indoles by using various substituted starting materials. |
| Leimgruber-Batcho Indole Synthesis | A two-step procedure that is particularly effective for preparing indoles unsubstituted at the 2- and 3-positions. It involves the reaction of an o-nitrotoluene with a dimethylformamide acetal (B89532) followed by reductive cyclization. | This method remains popular for its reliability and efficiency in producing a wide range of indole derivatives. |
A notable modern approach for synthesizing the 4-hydroxyindole precursor involves reacting 1,3-cyclohexanedione (B196179) with 2-aminoethanol to form an enamine intermediate. google.com This intermediate is then converted to 4-hydroxyindole through cyclization and aromatization using a metal catalyst with dehydrogenation activity, such as supported nickel. google.com This route is advantageous as it avoids high-temperature reactions in pressure vessels and uses less expensive starting materials. google.com
Regioselective Functionalization at the Indole 4-Position
Introducing a hydroxyl group specifically at the C4 position of the indole ring is a significant synthetic challenge due to the electronic properties of the indole nucleus. The pyrrole (B145914) ring is generally more nucleophilic and reactive than the benzene (B151609) ring, making substitutions at positions C2 and C3 more common.
Achieving regioselective functionalization at C4 often requires specialized strategies:
Use of Directing Groups: A directing group can be temporarily installed on the indole nitrogen (N1) or at another position to steer electrophilic substitution or metal-catalyzed C-H activation to the C4 position.
Transition-Metal Catalysis: Modern synthetic chemistry has seen the development of transition-metal-catalyzed reactions (e.g., using palladium or rhodium) that can directly functionalize the C-H bond at the C4 position with high selectivity.
Synthesis from Pre-functionalized Precursors: A common and reliable strategy involves starting with a benzene-ring precursor that already contains the desired functionality or a group that can be easily converted to a hydroxyl group. For instance, the synthesis can begin from 2-amino-6-methoxytoluene, where the methoxy (B1213986) group is later demethylated to yield the 4-hydroxyindole.
Strategies for N1-Alkylation with Dimethylaminoethyl Moieties
Once the 4-hydroxyindole core is obtained, the next critical step is the introduction of the 2-(dimethylamino)ethyl group onto the indole nitrogen.
Direct N1-Alkylation Procedures for this compound Precursors
The direct alkylation of the indole nitrogen is a common method for synthesizing N1-substituted indoles. The indole nitrogen proton is acidic and can be removed by a base to form an indolide anion, which then acts as a nucleophile.
A typical procedure involves the following steps:
Deprotonation: The 4-hydroxyindole precursor is treated with a suitable base to remove the proton from the indole nitrogen. Common bases include sodium hydride (NaH), potassium hydride (KH), or strong alkali metal hydroxides.
Alkylation: The resulting indolide anion is then reacted with an alkylating agent, in this case, 2-(dimethylamino)ethyl chloride or a related electrophile.
The reaction of a heterocyclic compound with 2-(dimethylamino)ethyl chloride can afford the corresponding 1-substituted product. nih.gov However, a key challenge in the N1-alkylation of 4-hydroxyindole is the presence of the acidic phenolic hydroxyl group at the C4 position. This group can also be deprotonated by the base, leading to potential O-alkylation as a competing side reaction. Therefore, careful selection of reaction conditions and potentially the use of protecting groups are crucial.
Protecting Group Chemistry in Multi-step Indole Synthesis
To prevent unwanted side reactions, particularly O-alkylation of the C4-hydroxyl group, a protecting group strategy is often employed. organic-chemistry.org A protecting group is a temporary modification of a functional group to render it inert during a chemical reaction, which can be removed later to restore the original functionality. organic-chemistry.orgwikipedia.org
Protecting the C4-Hydroxyl Group: The 4-OH group must be protected before the N1-alkylation step. The choice of protecting group is critical; it must be stable under the basic conditions of the N-alkylation reaction and easily removable without affecting other parts of the molecule.
Common Hydroxyl Protecting Groups:
| Protecting Group | Reagent for Protection | Conditions for Removal |
| Benzyl (B1604629) (Bn) | Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base | Hydrogenolysis (H₂ gas with a palladium catalyst) |
| Silyl Ethers (e.g., TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) with a base like imidazole | Fluoride ion source (e.g., TBAF) or acidic conditions |
| Methoxymethyl (MOM) | Methoxymethyl chloride (MOMCl) with a base | Acidic hydrolysis |
| Acetyl (Ac) | Acetic anhydride (B1165640) or acetyl chloride | Basic or acidic hydrolysis |
Once the 4-hydroxyl group is protected (e.g., as 4-benzyloxyindole), the N1-alkylation with 2-(dimethylamino)ethyl chloride can proceed with high selectivity. The final step in the synthesis is the deprotection of the hydroxyl group to yield the target compound, this compound. For example, a benzyl group can be cleanly removed by catalytic hydrogenolysis, a mild method that is unlikely to affect the rest of the molecule.
Optimization and Scalability in Laboratory Synthesis
Moving a synthetic route from a small-scale laboratory experiment to a larger, more scalable process requires careful optimization of several factors to ensure efficiency, safety, and cost-effectiveness. While specific scalability data for this compound is not widely published, general principles derived from the synthesis of related indole alkaloids are applicable.
Key Optimization Considerations:
Reagent Selection: Choosing less expensive, less hazardous, and more environmentally benign reagents is crucial for large-scale synthesis. For example, replacing a hazardous solvent with a safer alternative.
Reaction Conditions: Optimizing temperature, reaction time, and concentration can significantly improve yield and reduce the formation of byproducts. For instance, minimizing the reaction time for the synthesis of the unstable psilocin analog was found to be critical to prevent degradation.
Purification Methods: Shifting from chromatographic purification, which is often not practical for large quantities, to methods like crystallization or distillation is a key goal. Developing a process that yields a product pure enough to be crystallized directly from the reaction mixture is ideal.
Process Safety: Understanding the thermodynamics of each reaction step is vital to prevent runaway reactions. Exothermic steps, such as reductions with metal hydrides or certain alkylations, must be carefully controlled through slow addition of reagents and efficient cooling.
Telescoping Reactions: To improve efficiency, multiple reaction steps can sometimes be combined into a single pot without isolating the intermediate products. This "telescoping" reduces solvent waste and handling losses.
For the synthesis of this compound, a scalable route would likely favor a robust synthesis of 4-hydroxyindole, employ a highly selective and high-yielding protection-alkylation-deprotection sequence, and be designed to produce the final product in a form that is easily purified by crystallization.
Development of Efficient and Cost-Effective Synthetic Protocols
The synthesis of this compound, commonly known as psilocin, has been a subject of considerable research, aiming to develop more efficient and economical methods. Traditional chemical synthesis routes have often been hampered by multiple complex steps, low yields, and high production costs. nih.gov
A significant advancement has been the development of concise, large-scale syntheses that avoid the need for chromatographic purification. scispace.com One such method starts from the commercially available 4-hydroxyindole, which is protected by acetylation. scispace.com This is followed by treatment with oxalyl chloride and subsequent reaction with dimethylamine (B145610). The resulting intermediate is then reduced to yield psilocin. This approach is advantageous as it simplifies the process and reduces purification challenges. scispace.com Shirota et al. (2003) reported achieving an 85% yield on a gram scale using a similar method without chromatography. nih.gov
The instability of psilocin in solution presents a major challenge in its production and storage. nih.gov To address this, researchers have focused on developing more stable prodrugs, such as psilocin esters. acs.org These prodrugs, like O-acetyl psilocin (psilacetin), are more stable and can be more easily synthesized and crystallized. nih.gov This strategy eliminates the need to isolate the sensitive psilocin, potentially streamlining the production process and making it more cost-effective. acs.org In fact, the synthesis cost of psilocin esters is projected to be comparable to or even lower than that of psilocybin. acs.org
Another approach to improving efficiency involves modifying existing protocols. For instance, using a solution of dimethylamine in a solvent like THF instead of gaseous dimethylamine has been found to be more convenient for laboratory-scale synthesis. acs.org Furthermore, a hybrid synthetic/biocatalytic route has been explored, where the problematic phosphorylation step to create psilocybin from psilocin is replaced by an enzymatic reaction using the mushroom kinase PsiK. nih.gov This method combines the straightforwardness of tryptamine (B22526) chemistry with the high specificity of enzymatic catalysis, offering a potentially more cost-effective and scalable solution. nih.gov
The choice of reagents is critical for cost-effectiveness in large-scale synthesis. Research has focused on utilizing stable, readily available, and inexpensive reagents to replace expensive and toxic ones used in earlier methods. diva-portal.org
| Starting Material | Key Steps | Key Advantages | Reference |
|---|---|---|---|
| 4-hydroxyindole | Acetylation, reaction with oxalyl chloride and dimethylamine, reduction. | Gram-scale synthesis without chromatographic purification, high yield. | scispace.comnih.gov |
| O-benzyl psilocin | One-pot deprotection/functionalization (e.g., esterification). | Avoids isolation of unstable psilocin, creates more stable prodrugs. | acs.org |
| Psilocin | Enzymatic phosphorylation using PsiK kinase. | Hybrid synthetic/biocatalytic route, avoids heavy metals, quantitative conversion. | nih.gov |
Process Chemistry Considerations for Research Scale Production
For research-scale production of this compound, several process chemistry considerations are crucial for ensuring efficiency, purity, and convenience. A key starting material for many successful research-scale syntheses is 4-hydroxyindole. scispace.com
A significant process improvement involves the substitution of gaseous dimethylamine with a solution of dimethylamine in an appropriate solvent like tetrahydrofuran (B95107) (THF). This modification enhances the convenience of the procedure on a laboratory scale. acs.org In one reported synthesis, this change also led to the precipitation of the dimethylamide derivative from the reaction mixture, affording the product in good yield without the need for further purification. acs.org
The reduction of the intermediate amide is another critical step. The use of reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be effective, yielding psilocin after recrystallization. acs.org An alternative approach utilizes aluminum hydride (alane), generated in situ from LiAlH₄, for the reduction of the intermediate 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, which has been reported to produce a high yield of exceptionally pure product. nih.gov
Purification remains a significant challenge due to the inherent instability of psilocin, which is sensitive to both air and light. diva-portal.org While large-scale syntheses aim to avoid column chromatography, this technique is sometimes necessary for purifying psilocin on a smaller, milligram scale, despite the potential for decomposition. diva-portal.org The development of syntheses that result in the direct crystallization of the product or a stable salt form from the reaction mixture is therefore highly desirable. scispace.comnih.gov For instance, the formation of the fumarate (B1241708) salt of the O-acetyl prodrug of psilocin results in an easily crystallizable product. nih.gov
Synthesis of Structural Analogs and Isomers for Comparative Studies
The synthesis of structural analogs and isomers of this compound is crucial for investigating structure-activity relationships (SAR). These studies involve systematic modifications of the parent molecule to understand how different structural features influence its biological activity.
One major area of exploration is the modification of the N,N-dialkyl substituents on the ethylamine (B1201723) side chain. A variety of tryptamines with both symmetrical (e.g., diethyl, dipropyl, diisopropyl) and asymmetrical (e.g., methyl-ethyl, methyl-propyl) N-alkyl groups have been synthesized for comparative pharmacological studies. acs.orgnih.gov
Another common modification is the substitution at the 4-position of the indole ring. The 4-hydroxy group can be replaced with a 4-acetoxy group to create prodrugs like 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT). acs.orgnih.gov Furthermore, novel prodrug analogs with different O-linked acyl modifications have been synthesized to potentially enhance properties like lipophilicity. google.com
The synthesis of positional isomers, where the hydroxyl group is moved to other positions on the indole ring (e.g., 5-OH, 6-OH, 7-OH), allows for the investigation of the importance of the 4-position hydroxyl group for biological activity. nih.govresearchgate.net Similarly, isomers where the dimethylaminoethyl side chain is attached at different positions of the indole nucleus have also been described. researchgate.net
More complex analogs have also been developed. For instance, analogs containing a stable, non-hydrolysable carbon-phosphorus bond have been synthesized to create psilocybin analogs with different metabolic profiles. nih.gov Additionally, quaternary ammonium (B1175870) salt analogs of psilocin, such as aeruginascin (B3025662) analogs, have been prepared by reacting the corresponding tryptamine with an excess of an alkyl iodide. acs.org These modifications, particularly increasing the steric bulk around the quaternary nitrogen, have been shown to influence receptor binding affinities. acs.org
| Analog Class | Modification | Example Compound Name | Reference |
|---|---|---|---|
| N-Alkyl Analogs | Varying symmetrical and asymmetrical N,N-dialkyl groups | 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) | acs.orgnih.gov |
| 4-Position Prodrugs | Esterification of the 4-hydroxy group | 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) | nih.govacs.orgnih.gov |
| Positional Isomers | Hydroxyl group at positions other than 4 | 5-hydroxy-N,N-dimethyltryptamine (Bufotenin) | nih.govresearchgate.net |
| Phosphonate (B1237965) Analogs | Replacement of the phosphate (B84403) ester with a stable C-P bond | Psilocybin phosphonate analogs | nih.gov |
| Quaternary Salts | Quaternization of the amine nitrogen | 4-hydroxy-N,N,N-trimethyltryptammonium (4-HO-TMT) | acs.org |
Comprehensive Structure Activity Relationship Sar Investigations of 1 2 Dimethylamino Ethyl 1h Indol 4 Ol Derivatives
Elucidation of Key Pharmacophoric Elements within the 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol Scaffold
The this compound scaffold possesses a distinct set of features that are crucial for its biological activity. A pharmacophore model for this class of compounds generally includes a hydrogen bond donor (the 4-hydroxyl group), an aromatic ring system (the indole (B1671886) core), and a positively ionizable group (the dimethylaminoethyl side chain). The spatial arrangement of these elements is critical for effective binding to target receptors.
The indole nucleus serves as the foundational scaffold, providing a rigid framework for the attachment of other key functional groups. mdpi.com The 4-hydroxyl group is a pivotal element, often acting as a hydrogen bond donor in ligand-receptor interactions. nih.gov The dimethylaminoethyl side chain, typically protonated at physiological pH, provides a crucial basic center that can engage in ionic interactions with acidic residues in the binding pocket of a receptor. nih.gov
Positional and Substituent Effects on Biological Target Engagement
Modifications at various positions of the this compound scaffold have been extensively studied to understand their impact on receptor selectivity and potency.
Impact of N1-Substitution on Receptor Selectivity and Potency
The nitrogen at the 1-position (N1) of the indole ring is a key site for modification. Alkylation at this position can significantly influence the compound's interaction with its biological target. rsc.org The nature of the substituent at N1 can modulate the electronic properties of the indole ring and introduce steric bulk, thereby affecting binding affinity and selectivity. nih.govcapes.gov.br For instance, the introduction of different alkyl or aryl groups at the N1 position can alter the compound's preference for different receptor subtypes. nih.gov Research on related indole derivatives has shown that N1 substitution is a critical determinant of activity at various receptors. nih.govnih.gov
Table 1: Effect of N1-Substitution on Receptor Affinity
| Compound | N1-Substituent | Receptor Affinity (Ki, nM) |
| Analog A | -H | 15 |
| Analog B | -CH3 | 8 |
| Analog C | -CH2CH3 | 25 |
| Analog D | -Benzyl | 5 |
Note: Data is illustrative and based on general principles observed in related compound series.
Role of the 4-Hydroxyl Group in Ligand-Receptor Interactions
The 4-hydroxyl group is a critical pharmacophoric element, primarily acting as a hydrogen bond donor. nih.govnih.gov Its removal or replacement often leads to a significant decrease in binding affinity, highlighting its importance in anchoring the ligand to the receptor. nih.gov The position of the hydroxyl group on the indole ring is also crucial; for instance, shifting it to other positions on the ring can dramatically alter the biological activity profile. Studies on similar 4-hydroxyindole (B18505) structures emphasize the importance of this group in various biological activities. medchemexpress.comsigmaaldrich.comsigmaaldrich.com The electronic effects of the hydroxyl group also play a role in modulating the properties of the indole ring. rsc.org
Bioisosteric replacement of the hydroxyl group with other functionalities like fluorine or a methoxy (B1213986) group can help to probe the nature of the ligand-receptor interaction. drughunter.comnih.gov For example, replacing the hydroxyl group with a methoxy group can eliminate the hydrogen bond donating capability while maintaining some of the steric and electronic properties, which can inform on the necessity of the hydrogen bond for activity.
Modifications to the Dimethylaminoethyl Side Chain
The dimethylaminoethyl side chain is another key area for modification. Altering the length of the ethyl linker, the nature of the amine substitution (e.g., from dimethyl to diethyl or cyclic amines), or the presence of the amine itself can have profound effects on potency and selectivity. nih.govnih.gov Structure-activity relationship studies have shown that the dimethylamino group is often crucial for high activity in various contexts. nih.gov The basicity of the amine is also a key factor, as it influences the strength of the ionic interaction with the receptor.
Table 2: Impact of Side Chain Modifications on Potency
| Compound | Side Chain Modification | In Vitro Potency (IC50, nM) |
| Parent Compound | -CH2CH2N(CH3)2 | 10 |
| Analog E | -CH2CH2N(C2H5)2 | 50 |
| Analog F | -CH2CH2-piperidine | 25 |
| Analog G | -CH2CH2OH | >1000 |
Note: Data is illustrative and based on general SAR principles.
Rational Design Principles for Novel this compound Analogs
The insights gained from SAR studies are instrumental in the rational design of new analogs with improved properties. researchgate.netnih.gov
Design of Prodrugs and Metabolically Stable Derivatives for Research
To improve the research utility of this compound, prodrug strategies and modifications to enhance metabolic stability are often employed. nih.govnih.gov The 4-hydroxyl group is a potential site for metabolic conjugation, such as glucuronidation. To circumvent this, a common prodrug approach is to mask the hydroxyl group as a phosphate (B84403) ester. nih.gov This modification can increase water solubility and, upon in vivo enzymatic cleavage, release the active parent compound.
Furthermore, introducing metabolically stable groups or altering sites susceptible to metabolism can prolong the compound's half-life. nih.govyoutube.comdrughunter.com For example, replacing metabolically labile groups with more robust bioisosteres can enhance metabolic stability. drughunter.comprinceton.edu The introduction of amide bonds or other stable linkers in different parts of the molecule has been shown to be an effective strategy to eliminate metabolic hotspots in related compounds. nih.gov
Exploration of Isosteric Replacements and Bioisosterism
Isosterism and bioisosterism are fundamental strategies in drug design, involving the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. ajptr.com This approach is used to modulate the potency, selectivity, pharmacokinetics, and metabolic stability of a lead compound. nih.govdrughunter.com For this compound, these strategies can be applied to its three main structural components: the indole nucleus, the dimethylaminoethyl side chain, and the 4-hydroxyl group.
The indole moiety is a common scaffold in many biologically active compounds and has been a target for bioisosteric replacement to improve pharmacological properties. nih.govresearchgate.netresearchgate.net For instance, replacing the indole ring with other heterocyclic systems like benzofuran, benzothiophene, or azaindoles can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to changes in receptor affinity and functional activity. The nitrogen atom of the indole ring, for example, can act as a hydrogen bond donor, an interaction that can be mimicked or modified by the heteroatoms in the replacement rings. researchgate.net
Modifications to the dimethylaminoethyl side chain can also have a significant impact on activity. Altering the length of the ethyl linker or the nature of the alkyl substituents on the nitrogen atom can influence the compound's interaction with its target receptor. For example, replacing the dimethylamino group with other bioisosteres such as a pyrrolidinyl or piperidinyl ring can constrain the conformation of the side chain, which may lead to enhanced selectivity for a particular receptor subtype.
The 4-hydroxyl group is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with the receptor. Bioisosteric replacement of this hydroxyl group with functionalities like an amino group, a methoxy group, or even a fluorine atom can systematically probe the importance of this interaction. ajptr.com While a methoxy group can still act as a hydrogen bond acceptor, it loses the donor capability of the hydroxyl group. An amino group, on the other hand, can act as a hydrogen bond donor.
To illustrate the potential effects of such modifications, the following table presents hypothetical SAR data for a series of derivatives of this compound.
Table 1: Hypothetical Structure-Activity Relationship Data for Isosteric Replacements of this compound
| Compound ID | Modification | Rationale for Modification | Predicted Receptor Affinity (Ki, nM) |
| 1 | None (Parent Compound) | Baseline | 10 |
| 2 | Indole -> Benzofuran | Isosteric replacement of NH with O | 25 |
| 3 | Indole -> Benzothiophene | Isosteric replacement of NH with S | 30 |
| 4 | Indole -> 7-Azaindole | Introduction of a hydrogen bond acceptor | 15 |
| 5 | 4-OH -> 4-OCH3 | Removal of hydrogen bond donor capability | 50 |
| 6 | 4-OH -> 4-F | Replacement with a weak H-bond acceptor | 100 |
| 7 | -N(CH3)2 -> -N(C2H5)2 | Increased lipophilicity and steric bulk | 40 |
| 8 | -N(CH3)2 -> Pyrrolidine | Conformational restriction of the side chain | 8 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on established principles of medicinal chemistry.
Computational Approaches to SAR Prediction and Optimization
In recent years, computational methods have become indispensable tools in drug discovery, enabling the prediction of SAR and the optimization of lead compounds before their synthesis. nih.gov These in silico techniques, which include molecular docking and quantitative structure-activity relationship (QSAR) modeling, can significantly accelerate the drug development process. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjocpr.com In the context of this compound, docking studies can be performed to understand how its derivatives bind to the active site of their target receptor, for example, a serotonin (B10506) receptor. mdpi.com By visualizing the binding poses and interactions, such as hydrogen bonds and hydrophobic contacts, researchers can rationalize the observed SAR and design new analogs with improved binding affinity. For instance, docking might reveal that a larger substituent at a specific position on the indole ring could lead to steric clashes with the receptor, thus explaining a loss of activity. thesciencein.org
QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dntb.gov.uadtic.mil A QSAR model is typically represented by an equation where a biological activity (e.g., receptor affinity) is a function of various molecular descriptors. These descriptors can be physicochemical properties (e.g., logP, polar surface area), electronic properties, or topological indices. Once a statistically robust QSAR model is developed, it can be used to predict the activity of novel, unsynthesized compounds. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.
The following table provides hypothetical data from a computational study on a series of this compound derivatives, illustrating how computational tools can be used to predict their activity.
Table 2: Hypothetical Computational Data for SAR Prediction of this compound Derivatives
| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Key Predicted Interaction |
| 1 | -9.5 | 8.0 | H-bond with Serine residue |
| 2 | -8.2 | 7.6 | Loss of H-bond from indole NH |
| 3 | -7.9 | 7.5 | Weaker interaction with receptor |
| 4 | -9.2 | 7.8 | Additional H-bond to 7-aza nitrogen |
| 5 | -7.1 | 6.3 | Loss of H-bond from 4-OH |
| 6 | -6.5 | 6.0 | Weak electrostatic interaction |
| 7 | -8.8 | 7.4 | Increased hydrophobic interactions |
| 8 | -9.8 | 8.1 | Favorable conformational rigidity |
Note: The data in this table is hypothetical and for illustrative purposes only, based on established principles of computational chemistry and drug design.
By integrating these computational approaches with traditional synthetic medicinal chemistry, a more rational and efficient exploration of the SAR of this compound and its derivatives can be achieved, ultimately leading to the discovery of novel compounds with optimized pharmacological profiles.
Advanced Pharmacological and Mechanistic Research on 1 2 Dimethylamino Ethyl 1h Indol 4 Ol
Detailed Investigations into Receptor Interactions and Agonism/Antagonism
Psilocin's pharmacological activity is primarily initiated by its binding to various neurotransmitter receptors. Its profile is characterized by a high affinity for several serotonin (B10506) receptor subtypes, with interactions at other receptor systems also being reported, though their functional significance remains less understood.
Competition binding studies in human and mouse brain tissue have quantified psilocin's affinity for these receptors. Research has shown that psilocin displays similar affinities for 5-HT1A, 5-HT2A, and 5-HT2C receptors. researchgate.netnih.govresearchgate.net For instance, one study reported Ki values—a measure of binding affinity where a lower value indicates higher affinity—for psilocin at human 5-HT2A receptors between 120-173 nM, at 5-HT2C receptors between 79-311 nM, and at 5-HT1A receptors between 152-146 nM. nih.govresearchgate.net Psilocin acts as a partial agonist at the 5-HT2A receptor, meaning it elicits a response that is a fraction of that produced by the endogenous ligand, serotonin. youtube.com While some tryptamines show affinity for the 5-HT1D receptor, specific, high-affinity binding of psilocin at this subtype is not a prominent feature in recent literature, which focuses on the 1A, 2A, and 2C subtypes as the most relevant to its action. nih.gov
| Receptor Subtype | Human Brain (Ki, nM) | Mouse Brain (Ki, nM) | Reference |
|---|---|---|---|
| 5-HT1A | 152 | 146 | nih.govresearchgate.net |
| 5-HT2A | 120 | 173 | nih.govresearchgate.net |
| 5-HT2C | 79 | 311 | nih.govresearchgate.net |
Functionally, the activation of these different receptors leads to distinct behavioral outcomes. For example, activation of 5-HT2A receptors is linked to the characteristic head-twitch response in mice, a model used to screen for psychedelic potential. researchgate.netnih.gov Conversely, the activation of 5-HT1A receptors by psilocin has been shown to mediate a reduction in locomotor activity. nih.gov The engagement of 5-HT2C receptors also plays a role in modulating behavioral patterns. nih.gov This demonstrates that psilocin exhibits functional selectivity, where its interaction with different receptor subtypes triggers distinct downstream effects.
Beyond the serotonin system, research indicates that psilocin interacts with other neurotransmitter systems, although the functional implications of these interactions are not as clearly defined. youtube.com Studies have noted that psilocin can bind to some subtypes of dopamine, histamine, and adrenergic receptors, as well as the serotonin transporter (SERT). youtube.comfrontiersin.org However, its affinity for these sites is generally lower than for the primary serotonin receptor targets.
Recent research into structurally similar tryptamines, such as N,N-Dimethyltryptamine (DMT), has revealed interactions with sigma-1 receptors. nih.gov The sigma-1 receptor is an intracellular chaperone protein that can modulate ion channels and G-protein-coupled receptors. nih.gov Given the structural similarities, it is plausible that psilocin may also engage with this system. Furthermore, studies on psychedelic compounds have shown they can modulate ion channels, such as potassium "M-current" channels, sometimes independently of 5-HT2A receptor activation, leading to a suppression of neuronal excitability. nih.govbiorxiv.org Tryptamines like DMT have been shown to inhibit cardiac voltage-activated sodium ion channels at high concentrations. nih.gov While direct evidence for psilocin's potent activity at specific ion channels is limited, these findings suggest a potential area for future investigation.
Elucidation of Intracellular Signaling Pathways and Cellular Responses (In Vitro Models)
Upon binding to its primary receptor targets, psilocin initiates a cascade of intracellular events. These signaling pathways are predominantly mediated by G-protein-coupled receptors (GPCRs) and result in complex cellular responses, including changes in enzyme activity and receptor expression on the cell surface.
The serotonin receptors activated by psilocin, particularly the 5-HT2A receptor, are G-protein-coupled receptors (GPCRs). nih.govnih.gov GPCRs transduce extracellular signals into intracellular responses via heterotrimeric G proteins. wikipedia.org Activation of the 5-HT2A receptor by psilocin primarily engages the Gq/11 protein signaling pathway. nih.govnih.gov This activation stimulates the enzyme phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade ultimately results in the release of intracellular calcium stores and the activation of protein kinase C, causing an increase in host cell excitation. nih.gov
In addition to the canonical Gq pathway, 5-HT2A receptor activation can also trigger signaling through β-arrestin pathways. nih.govresearchgate.netnih.gov While the Gq pathway is considered more transient, β-arrestin-dependent signaling can generate longer-lasting cellular effects. frontiersin.org Studies investigating functional selectivity have shown that psilocin activates both Gq and β-arrestin2 transducers, with effects on both pathways being strikingly similar and mirroring the balanced profile of the endogenous agonist serotonin. nih.govresearchgate.net This suggests psilocin does not have a strong bias for one transducer over the other, although some data indicates slightly less efficacy for β-arrestin2 recruitment compared to Gq activity. nih.gov
Psilocin's interaction with cellular machinery extends to the modulation of enzyme activity, both as a substrate for metabolic enzymes and as a weak inhibitor of certain enzymes. The primary metabolic pathway for psilocin involves oxidative deamination by monoamine oxidase A (MAO-A). nih.govresearchgate.net This process converts psilocin to the intermediate 4-hydroxyindole-3-acetaldehyde (4-HIA), which is then further metabolized by aldehyde dehydrogenase (ALDH) to 4-hydroxyindole-3-acetic acid (4-HIAA) or by alcohol dehydrogenase (ADH) to 4-hydroxytryptophol (4-HTP). frontiersin.orgresearchgate.net In vitro studies using human liver microsomes confirm the formation of 4-HIAA and 4-HTP, a reaction that is inhibited by the MAO-A inhibitor clorgyline. nih.govresearchgate.net Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, also contribute to psilocin's metabolism, forming minor metabolites. nih.govnih.gov
Interestingly, while psilocin is a substrate for MAO-A, it does not appear to be a potent inhibitor of the enzyme itself. nih.gov In contrast, some β-carbolines like harmane and harmine, which are found alongside psilocybin in some mushroom species, are potent MAO inhibitors. nih.govresearchgate.net
Prolonged or repeated stimulation of GPCRs by an agonist typically leads to receptor desensitization and trafficking, a homeostatic mechanism that reduces the cellular response to the ligand. This process is highly relevant to the pharmacology of psilocin. Activation of the 5-HT2A receptor by psilocin leads to rapid receptor internalization. nih.gov This process involves the receptor being moved from the plasma membrane into the cell's interior via endosomes. nih.govnih.gov
Once internalized, the receptor can either be recycled back to the cell surface, restoring its function, or be targeted for degradation in lysosomes, leading to a long-term reduction in receptor numbers, known as downregulation. nih.govnih.gov This downregulation of 5-HT2A receptors is thought to be the primary mechanism behind the rapid tolerance that develops with repeated administration of psilocin or psilocybin. youtube.com Studies in pigs have shown a transient reduction in 5-HT2A receptor density in the hippocampus and prefrontal cortex one day after a single administration of psilocybin. nih.govtamhsc.edu This process is closely linked to the β-arrestin pathway, which not only participates in signaling but also plays a crucial role in orchestrating receptor desensitization and internalization. frontiersin.org
Preclinical Research Models for Exploring Biological Activities (Excluding Human Clinical Data)
Preclinical research relies on a variety of models to investigate the biological activities of compounds like 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol, also known as 4-HO-DET, before they can be considered for human trials. bionity.comwikipedia.org These models, spanning from cellular assays to animal studies, are crucial for understanding a compound's pharmacological profile.
In Vitro Cellular Assays (e.g., cell viability, proliferation, gene expression)
In vitro cellular assays are fundamental in early-stage drug discovery, providing insights into a compound's effects at a cellular level. nih.gov For this compound, these assays are primarily focused on its interaction with serotonin receptors.
Receptor Interaction and Functional Activity:
Studies utilizing stable cell lines, such as Flp-In T-REx 293 cells expressing human serotonin receptors, have been instrumental. In these assays, the compound's ability to stimulate a cellular response, like Gq-mediated calcium flux, is measured. Research has demonstrated that this compound is an agonist at human 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C receptors. nih.gov It displays similar potency and high efficacy at both human and mouse 5-HT₂ₐ receptors, acting as a highly efficacious agonist. nih.gov The activation of the 5-HT₂ₐ receptor is a key indicator of potential psychedelic activity. acslab.com
Cytotoxicity and Other Cellular Effects:
While specific data on the cytotoxicity of this compound is not extensively detailed in the provided context, related research on other aminoethyl-containing compounds offers a framework. For example, studies on azonafide, an antitumor agent, involved analyzing its metabolites for cytotoxic activity using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium) vital dye assay. nih.gov Such assays could be applied to determine if this compound or its metabolites have any cytotoxic effects.
In Vivo Pharmacological Models (e.g., behavioral assays, physiological responses in rodents)
In vivo models, primarily in rodents, are essential for understanding the systemic effects of a compound. For this compound, these studies have focused on behavioral responses indicative of its psychoactive properties.
Head-Twitch Response (HTR) in Mice:
The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and potential hallucinogenic effects in humans. nih.gov Studies have shown that this compound reliably induces the HTR in C57BL/6J mice, confirming its 5-HT₂ₐ agonist activity in vivo. nih.govacslab.com The dose-response relationship for HTR often follows an inverted U-shape, a characteristic shared with other tryptamine (B22526) hallucinogens. nih.gov
Other Behavioral and Physiological Assessments:
Beyond the HTR, other in vivo assessments for similar tryptamine compounds include measuring effects on locomotor activity and body temperature in mice. acs.org These assays provide a broader picture of the compound's physiological and behavioral impact. For example, studies on a related compound, 4-PrO-DMT, demonstrated its psilocybin-like effects in mice through these measures. acs.org
Preclinical Metabolic Stability and Biotransformation Studies
Understanding how a compound is metabolized is critical for predicting its pharmacokinetic profile, including its half-life and potential for drug-drug interactions. bioivt.comnuvisan.com
In Vitro Metabolic Stability:
Metabolic stability is often assessed by incubating the compound with liver microsomes or hepatocytes from various species, including humans. bioivt.commdpi.com These assays measure the rate at which the parent compound disappears. bioivt.com For instance, the metabolic stability of a compound can be compared across species (e.g., human, rat, mouse, dog) to identify a suitable animal model for further preclinical testing. mdpi.com While specific data for this compound is not detailed, studies on a similar compound, 4-HO-MET, identified several in vitro metabolites using pooled human liver microsomes (pHLM). nih.gov The primary biotransformation steps observed included hydroxylation, demethylation, and deethylation. nih.gov
It is also known that some tryptamines, like N,N-diethyltryptamine (DET), can be biotransformed by the enzymes in psilocybin-producing mushrooms to create 4-HO-DET, demonstrating a unique form of biotransformation. reddit.com
In Vivo Biotransformation:
In vivo studies in animals help to identify the major metabolites formed in a living system. For 4-HO-MET, in vivo analysis of urine samples revealed monohydroxylation and glucuronidation as key metabolic pathways. nih.gov Research on other compounds with a dimethylamino-ethyl side chain, such as DACA, has shown that N-oxidation and acridone (B373769) formation are major biotransformation reactions in humans, which appear to be detoxification pathways. nih.gov Similarly, studies on 4-dimethylaminophenol (DMAP) in humans identified glucuronide and sulfate (B86663) conjugates, as well as thioethers, as urinary metabolites. nih.gov
It is also important to note that some related compounds, such as the acetate (B1210297) and phosphate (B84403) esters of this compound (4-AcO-DET and 4-phosphoryloxy-DET, respectively), are considered to be prodrugs that convert to the active molecule in the body. wikipedia.orgacslab.com
Table 1: Summary of Preclinical Research Models and Findings for this compound and Related Compounds
| Research Area | Model/Assay | Key Findings for this compound and Analogs | References |
| In Vitro Cellular Assays | Flp-In T-REx 293 cells expressing 5-HT receptors | Acts as a potent and highly efficacious agonist at human and mouse 5-HT₂ₐ receptors; also activates 5-HT₂ₑ and 5-HT₂C receptors. | nih.govacslab.com |
| In Vivo Pharmacological Models | Head-Twitch Response (HTR) in C57BL/6J mice | Reliably induces the HTR, confirming in vivo 5-HT₂ₐ receptor activation. | nih.govacslab.com |
| Preclinical Metabolic Stability | Pooled human liver microsomes (pHLM) (for 4-HO-MET) | Predominant biotransformations include mono- or dihydroxylation, demethylation, deethylation, and oxidative deamination. | nih.gov |
| Preclinical Biotransformation | In vivo analysis of urine (for 4-HO-MET) | Major metabolic pathways are monohydroxylation and glucuronidation. | nih.gov |
Potential Research Applications Beyond Neuropharmacology (e.g., anti-inflammatory, anticancer, antimicrobial)
While the primary research focus for this compound has been its neuropharmacological properties, the indole (B1671886) scaffold present in its structure is found in compounds with a wide range of biological activities. This suggests potential for broader research applications.
Anti-inflammatory Potential:
Indole derivatives are being investigated for their anti-inflammatory properties. For example, a series of indole compounds with N-ethyl morpholine (B109124) moieties have been synthesized and evaluated as CB2 receptor agonists for managing inflammatory pain. nih.gov One of the lead compounds from this series demonstrated potent anti-inflammatory effects in a rat model of inflammatory hyperalgesia by suppressing pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov Given that inflammation is a complex process, other mechanisms are also being explored. For instance, methanol (B129727) extracts of Peperomia dindygulensis have been shown to exert anti-inflammatory effects by inducing heme oxygenase-1 (HO-1) and inhibiting the production of nitric oxide (NO) and other inflammatory mediators in macrophages. nih.gov
Anticancer Potential:
Antimicrobial Potential:
Nitroimidazole derivatives are a well-known class of antimicrobial drugs effective against a range of bacteria and protozoa. nih.gov While this compound is not a nitroimidazole, the exploration of various functionalized indole and imidazole-containing compounds for antimicrobial activity is an active area of research. For example, certain metronidazole-based molecular hybrids have shown potent activity against E. coli and P. aeruginosa. nih.gov This indicates the potential for discovering novel antimicrobial agents through the chemical modification of indole-containing scaffolds.
Table 2: Potential Research Applications of the Indole Scaffold Beyond Neuropharmacology
| Potential Application | Example Compound Class/Study | Mechanism/Target | References |
| Anti-inflammatory | Indole derivatives with N-ethyl morpholine moieties | CB2 receptor agonism, suppression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | nih.gov |
| Anti-inflammatory | Methanol extract of Peperomia dindygulensis | Induction of heme oxygenase-1 (HO-1), inhibition of nitric oxide (NO) production. | nih.gov |
| Anticancer | Azonafide (contains a dimethylamino-ethyl group) | DNA intercalation, topoisomerase II inhibition (parent compound). | nih.gov |
| Antimicrobial | Nitroimidazole derivatives | Reduction of the nitro group to form a cytotoxic radical anion. | nih.gov |
State of the Art Analytical and Computational Methodologies in 1 2 Dimethylamino Ethyl 1h Indol 4 Ol Research
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic framework and confirm its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.
¹H NMR spectroscopy identifies the number of different types of protons, their electronic environment, and their proximity to other protons. Studies have utilized high-frequency instruments (e.g., 360-MHz) to analyze the conformational preferences of the ethylamine (B1201723) side chain in different solvents, such as deuterated chloroform (B151607) (CDCl₃) and deuterium (B1214612) oxide (D₂O) nih.gov. In non-polar solvents like CDCl₃, the side chain favors a gauche conformation, potentially stabilized by a weak intramolecular hydrogen bond, whereas in aqueous solutions, trans and gauche rotamers have nearly equal energy nih.gov. The chemical shift (δ) and coupling constants (J) of the proton signals provide this detailed structural insight. While experimental data can vary, predicted ¹H NMR spectra are available in public databases hmdb.ca.
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone, where each unique carbon atom gives a distinct signal nih.gov. This technique is crucial for confirming the indole (B1671886) core and the attached side chain.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve complex spectra and establish connectivity between atoms. nih.govyoutube.com
COSY experiments show correlations between protons that are coupled to each other (typically on adjacent carbons).
HSQC correlates directly attached proton-carbon pairs.
HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for piecing together the entire molecular structure, especially in complex natural extracts or synthetic mixtures. nih.govyoutube.com
These advanced NMR methods are critical not only for identifying this compound but also for characterizing its metabolites, such as psilocin glucuronide, and distinguishing it from structurally similar alkaloids. nih.gov
Table 1: Overview of NMR Techniques in this compound Research
| NMR Technique | Information Provided | Application Example |
| ¹H NMR | Identifies proton environments, spin-spin coupling, and conformational preferences. | Determining the favored gauche conformation of the side chain in non-polar solvents. nih.gov |
| ¹³C NMR | Maps the carbon framework of the molecule. | Confirming the structure of the indole nucleus and side chain. nih.gov |
| 2D-NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms (H-H, C-H), resolving spectral overlap. | Structural elucidation of synthetic intermediates and metabolites in complex mixtures. nih.gov |
Mass spectrometry (MS) is a highly sensitive technique used for molecular weight determination and structural analysis based on the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC), LC-MS/MS has become the gold standard for the quantification of this compound in complex matrices. nih.govsciex.com
Electrospray Ionization (ESI) is a common soft ionization technique used for this compound, typically in positive ion mode, which generates the protonated molecule [M+H]⁺. sciex.comrestek.com The molecular weight of this compound is 204.27 g/mol , leading to a prominent ion at m/z 205. nih.govnist.gov
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., m/z 205) and its fragmentation through collision-induced dissociation (CID) to produce characteristic product ions. semanticscholar.org This process provides structural information and enhances selectivity for quantification. A common fragmentation involves the loss of the dimethylamine (B145610) group, resulting in a significant product ion.
LC-MS/MS methods have been developed and validated for quantifying the compound in various samples, including mushroom extracts, blood, and urine. nih.govsciex.comrestek.com These methods demonstrate high sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the low nanogram per milliliter (ng/mL) or even sub-ppb range. sciex.comnih.gov
Table 2: Key Parameters in LC-MS/MS Quantification of this compound
| Parameter | Typical Value / Range | Reference |
| Ionization Mode | ESI Positive | sciex.comrestek.com |
| Precursor Ion (Q1) | m/z 205 [M+H]⁺ | nih.gov |
| Linearity Range | 0.7 - 200 ng/mL (in blood) | nih.gov |
| Limit of Detection (LOD) | 0.1 ng/mL (in plasma) | nih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE), Protein Precipitation | nih.govrestek.comoup.com |
| Recovery | ≥86% | nih.gov |
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "molecular fingerprint" based on the functional groups present. For this compound, FT-IR can confirm the presence of key functional groups such as O-H (from the hydroxyl group), N-H (from the indole ring), aromatic C-H, and aliphatic C-H bonds. However, in complex mixtures like mushroom extracts, specific bands corresponding to this compound can be difficult to assign definitively without prior separation. researchgate.netresearchgate.net Nevertheless, techniques like Attenuated Total Reflectance (ATR) FT-IR have been successfully used for qualitative analysis. researchgate.netnih.gov
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The indole nucleus of this compound gives it a characteristic UV absorption profile. Studies report absorption maxima (λmax) at approximately 220 nm, 265-269 nm, and 280 nm. researchgate.netnih.gov The specific wavelengths and intensities can be used for quantification with an HPLC-UV or Diode-Array Detector (DAD) system. researchgate.netacs.org Furthermore, the oxidized quinoid dimer of the compound, responsible for its characteristic blueing reaction, exhibits strong absorption in the visible range, with a maximum around 580-600 nm. nih.gov
Table 3: Spectroscopic Properties (UV-Vis) of this compound
| Technique | Absorption Maxima (λmax) | Note |
| UV Spectroscopy | ~220 nm, 266 nm, 280 nm | Characteristic of the indole nucleus. researchgate.netnih.gov |
| Visible Spectroscopy | ~583 - 600 nm | Pertains to the oxidized quinoid dimer. nih.gov |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for separating this compound from its prodrug, psilocybin, other related alkaloids, and matrix components. This separation is crucial for accurate quantification, purity assessment, and isolation of the pure compound.
HPLC and UPLC are the most widely used techniques for the analysis of this compound. These methods offer rapid and efficient separation with high resolution.
A variety of column chemistries have been employed, with reversed-phase (RP) columns, particularly C18 and C12, being the most common. nih.govacs.orgchemrxiv.org These columns separate compounds based on their hydrophobicity. Due to the polar nature of this compound, other column types like Phenyl, RP-Amide, and Hydrophilic Interaction Liquid Chromatography (HILIC) have also been used to achieve better retention and selectivity. restek.comscielo.org.za
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). acs.orgwaters.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with different polarities. The use of additives like formic acid helps to control the pH and improve peak shape by ensuring the analyte is in a consistent protonation state. acs.org
Table 4: Examples of HPLC / UPLC Methods for this compound Analysis
| Column Type | Mobile Phase | Detection | Application |
| Reversed-Phase C18 | Water/Acetonitrile with 0.3% Formic Acid | UV (266 nm) | Quantification in mushroom extracts. acs.org |
| Reversed-Phase C12 | Methanol/Ammonium Formate Buffer (pH 3.5) | Chemiluminescence | Determination in mushroom extracts. nih.gov |
| Raptor Biphenyl | Water/Acetonitrile with Formic Acid & Ammonium Formate | MS/MS | Rapid analysis in urine. restek.com |
| HILIC | Acetonitrile/Formate Buffer | UV (220 nm) & MS | Quantification in mushrooms, good retention for polar compounds. |
The isolation of pure this compound for use as an analytical standard or for detailed structural studies requires preparative chromatography. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of material.
The purification process typically begins with a crude extraction from a natural source (e.g., mushrooms) using a solvent like methanol. swgdrug.org This is often followed by cleanup steps, such as precipitating sugars with acetone, to remove major impurities. swgdrug.org
Following initial cleanup, preparative HPLC is used for final purification. The conditions (column, mobile phase) are often adapted from a validated analytical method. Fractions are collected as they elute from the column, and those containing the pure compound are identified using an in-line detector (like UV) and pooled. The purity of the isolated fractions is then confirmed using analytical HPLC and spectroscopic methods like MS and NMR. swgdrug.org Thin-Layer Chromatography (TLC) can also serve as a simple, low-cost method for initial separation and isolation before further purification or analysis. swgdrug.org
Computational Chemistry and Molecular Modeling for Mechanism Exploration and Drug Design
Computational approaches have become indispensable in elucidating the mechanisms of action of this compound and guiding the design of new therapeutic agents. sciencenews.dk These methods allow for the detailed examination of molecular interactions that are often difficult to study through experimental means alone.
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of this compound to its primary biological target, the serotonin (B10506) 5-HT2A receptor. nih.govyoutube.com
Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the 5-HT2A receptor to form a stable complex. Studies have utilized molecular docking to understand the binding modes of psilocin and its analogs. For instance, docking studies have revealed that the protonation state of the tertiary amine and the key residue Aspartate 155 in the binding site are crucial for binding affinity. nih.gov Research has also used molecular docking to compare the binding of psilocin with other psychedelic compounds and non-psychedelic serotonergic agents to the 5-HT2A receptor, providing insights into the structural determinants of their distinct pharmacological profiles. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that occur upon binding. Extensive MD simulations have been employed to investigate the binding of this compound to the 5-HT2A receptor, revealing that it can bind with a higher affinity than serotonin. nih.gov These simulations have elucidated the molecular basis for this enhanced affinity, attributing it to the tertiary amine of psilocin. nih.gov Furthermore, MD simulations have been used to study the permeation of a series of tryptamines, including this compound, across a model of the neural membrane, highlighting the influence of N,N-dimethylation on membrane permeability. acs.org A 100ns simulation of psilocin binding to the 5-HT2A serotonin receptor complex has been visualized to understand these interactions better. youtube.com
Table 1: Key Findings from Molecular Docking and Dynamics Simulations of this compound
| Computational Method | Key Finding | Significance |
| Molecular Docking | The protonation state of the tertiary amine and Aspartate 155 in the 5-HT2A receptor binding site are critical for the binding affinity of this compound. nih.gov | Elucidates the specific chemical interactions governing the binding of psilocin to its primary target. |
| Molecular Dynamics | This compound exhibits a higher binding affinity for the 5-HT2A receptor compared to serotonin, primarily due to its tertiary amine group. nih.gov | Provides a molecular explanation for the potent psychedelic effects of psilocin. |
| Molecular Dynamics | N,N-dimethylation of the primary amine group in tryptamines, as seen in this compound, enhances their ability to permeate the neural membrane. acs.org | Suggests a structural feature that facilitates the entry of psilocin into the central nervous system. |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
In the context of tryptamines, including analogs of this compound, QSAR studies have been conducted to understand how structural modifications influence their hallucinogenic activity. researchgate.net Early research in this area focused on correlating molecular descriptors with the in vivo activity of these compounds. nih.gov For instance, a negative correlation has been found between the head-twitch response (HTR) potency of 4-hydroxy-N,N-dialkyltryptamines and the steric properties of the amine substituents, as described by Charton's upsilon parameter. nih.gov
More recent QSAR studies have employed advanced computational methods, such as those based on Density Functional Theory (DFT), to calculate a wide range of molecular descriptors for a large set of tryptamine (B22526) and phenylalkylamine compounds. researchgate.net These studies have indicated that electron-related descriptors are major contributors to the hallucinogenic activities of tryptamines. researchgate.net The insights gained from QSAR models can be instrumental in predicting the activity of novel derivatives and guiding the synthesis of compounds with desired pharmacological profiles.
Table 2: QSAR Findings for Tryptamine Derivatives
| Study Focus | Key Finding | Implication |
| Head-Twitch Response Potency | A negative correlation exists between the HTR potency of 4-hydroxy-N,N-dialkyltryptamines and the steric bulk of the N-alkyl substituents. nih.gov | Suggests that smaller N-alkyl groups may lead to higher in vivo potency. |
| Hallucinogenic Activity | Electron-related molecular descriptors are major contributors to the hallucinogenic activity of tryptamines. researchgate.net | Highlights the importance of the electronic properties of the molecule in its interaction with the receptor. |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules.
DFT calculations have been applied to study tryptamine derivatives to understand their fundamental electronic properties. researchgate.net These calculations can determine descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and interaction with other molecules. researchgate.net For instance, DFT studies have been used to calculate a set of molecular descriptors for a series of tryptamines to build QSAR models of their hallucinogenic activity. researchgate.net The results from these studies suggest that the electronic effects of the molecule are a primary factor in their interaction with target receptors. researchgate.net Furthermore, DFT has been used in combination with other methods to determine and characterize the thermodynamically favored structure of related compounds like psilocybin. doi.org
Table 3: Applications of DFT in Indole Derivative Research
| Research Area | Application of DFT | Key Insight |
| QSAR of Hallucinogens | Calculation of electronic descriptors for a series of tryptamines. researchgate.net | Electronic properties are a major determinant of hallucinogenic activity. |
| Structural Characterization | Determination of the thermodynamically preferred tautomer of psilocybin. doi.org | Provides fundamental knowledge about the stable form of the molecule. |
| Electronic Properties | Calculation of HOMO-LUMO energies for indole derivatives. researchgate.net | Helps in understanding the chemical reactivity and potential for molecular interactions. |
High-Throughput Screening (HTS) and Assay Development for Biological Activity
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. assaygenie.comtdcommons.ai This methodology is crucial for identifying new lead compounds and understanding the broader pharmacological profile of molecules like this compound.
HTS assays are typically conducted in microplate formats (96-well or 384-well) and can be biochemical or cell-based. assaygenie.comnih.gov In the context of this compound research, HTS would involve screening compound libraries to identify molecules that interact with relevant targets, primarily the serotonin receptors. nih.govacs.org
For example, a comprehensive target binding profile for several tryptamine psychedelics, including analogs of this compound, has been determined using screening assays against a panel of receptors. nih.govacs.org These studies have shown that these compounds often have affinity for multiple serotonin receptor subtypes. nih.gov Functional assays, such as calcium mobilization assays, are also employed in a high-throughput manner to assess the functional activity (agonist or antagonist) of these compounds at different receptors. nih.govnih.gov The development of such assays is critical for systematically investigating the structure-activity relationships of psilocin analogs and for discovering novel compounds with specific pharmacological properties. nih.govnih.gov
Table 4: HTS and Assay Development in Tryptamine Research
| Assay Type | Purpose | Example Finding |
| Receptor Binding Assays | To determine the affinity of compounds for a wide range of biological targets. nih.govacs.org | 4-hydroxy compounds generally show higher affinity across 5-HT receptor subtypes compared to their 4-acetoxy analogs. nih.gov |
| Calcium Mobilization Assays | To assess the functional activity (e.g., agonism) of compounds at G-protein coupled receptors like the 5-HT2 subtypes. nih.govnih.gov | All tested 4-substituted tryptamines acted as full or partial agonists at 5-HT2 subtypes. nih.gov |
| Head-Twitch Response (HTR) Assay | An in vivo behavioral assay in rodents used to assess 5-HT2A receptor activation. nih.gov | Acetylation of the 4-hydroxy group had little effect on HTR potency, suggesting in vivo deacetylation. nih.gov |
Future Directions, Emerging Trends, and Unaddressed Questions in 1 2 Dimethylamino Ethyl 1h Indol 4 Ol Research
Exploration of Undiscovered Pharmacological Targets and Novel Bioactivities
While the primary pharmacological activity of many 4-hydroxy-tryptamines is attributed to their interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, the full spectrum of their biological targets remains an open area of investigation. nih.gov Future research is poised to explore targets beyond this primary receptor, which could unveil novel bioactivities and therapeutic applications for 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol.
Researchers are actively investigating the potential neuroprotective and anxiolytic effects of compounds like 4-HO-MALT. ontosight.ai These investigations suggest that its pharmacological profile may extend beyond psychedelic effects, potentially offering avenues for treating neurodegenerative diseases or anxiety disorders. ontosight.ai The exploration of its effects on various biological systems, including its potential anti-inflammatory or anticancer properties, is a promising direction for future studies. smolecule.com
Furthermore, the interaction of 2,3-dialkyl(dimethylamino)indoles with serotonin receptors in the rat stomach fundus, which appear distinct from 5-HT₁ and 5-HT₂ binding sites, suggests that other, less-characterized serotonin receptor subtypes or even entirely different receptor systems could be modulated by tryptamine (B22526) derivatives. nih.gov Systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels is a critical next step. This could reveal unexpected affinities and lead to the discovery of entirely new bioactivities. For instance, the dimethylaminoethyl moiety is a feature in compounds studied for their free radical scavenging abilities, a property that warrants investigation for 4-HO-MALT. nih.gov
Table 1: Potential Areas for Bioactivity Screening of this compound
| Target Class | Specific Examples | Potential Therapeutic Relevance |
| Neurotransmitter Receptors | Dopamine (D₂), Adrenergic (α₁, β₂), Histamine (H₁) | Modulation of mood, cognition, and arousal |
| Enzymes | Monoamine Oxidase (MAO), Cholinesterases | Influence on neurotransmitter metabolism and cognitive function |
| Ion Channels | Voltage-gated sodium, potassium, and calcium channels | Neuromodulatory and cardioprotective effects |
| Inflammatory Pathways | Cyclooxygenase (COX) enzymes, cytokines | Anti-inflammatory applications |
Design and Synthesis of Highly Selective Molecular Probes and Chemical Tools
To accurately probe the function of specific biological targets, the development of highly selective molecular tools is indispensable. While this compound itself is a subject of study, designing and synthesizing derivatives of it can yield valuable chemical probes. These probes, which could include versions with photo-activatable groups, fluorescent tags, or biotin (B1667282) labels, would enable researchers to visualize receptor binding, track metabolic pathways, and identify binding partners with greater precision.
The synthesis of such tools would build upon established methods for creating indole (B1671886) derivatives. smolecule.comrsc.org For example, structural modifications to the N1-position or the alkylamino side chain could be explored to enhance selectivity for a particular receptor subtype. The creation of a radiolabeled version of this compound would be particularly valuable for quantitative autoradiography studies in brain tissue, allowing for a detailed map of its binding sites.
Deeper Understanding of Structure-Metabolism-Activity Relationships for N1-Substituted Indoles
The biological activity of any compound is intrinsically linked to its chemical structure and how it is metabolized in the body. For N1-substituted indoles, understanding these relationships is key to predicting their pharmacological profiles and designing new molecules with desired properties. nih.govacs.orgnih.gov
Research on psilocybin analogues has demonstrated that the steric properties of the N,N-dialkyl substituents significantly influence potency at the 5-HT₂A receptor. nih.gov Generally, as the size of the alkyl groups increases, the potency tends to decrease. nih.gov This provides a clear starting point for understanding the structure-activity relationship (SAR) of this compound. Systematic modification of the N-methyl and N-allyl groups could fine-tune its activity.
Table 2: Structure-Activity Relationships in 4-Hydroxytryptamine Analogues
| Compound | N,N-Substituents | Relative Potency (HTR Assay ED₅₀ in µmol/kg) | Key Finding |
| 4-HO-MET | Methyl, Ethyl | 0.65 | Asymmetrical substitution can enhance potency. nih.gov |
| Psilocin | Methyl, Methyl | 0.81 | Symmetrical, smaller substituents are associated with high potency. nih.gov |
| 4-HO-DET | Ethyl, Ethyl | 1.56 | Increasing alkyl chain length decreases potency. nih.gov |
| 4-HO-DPT | Propyl, Propyl | 2.47 | Further increase in alkyl size continues to reduce potency. nih.gov |
| 4-HO-DIPT | Isopropyl, Isopropyl | 3.46 | Bulkier substituents significantly reduce potency. nih.gov |
Data sourced from a study on head-twitch response (HTR) in mice, an indicator of 5-HT₂A activation. nih.gov
Applications in Advanced Materials Science and Chemical Biology (Conceptual)
While the primary focus of research on this compound is pharmacological, its unique chemical structure presents conceptual opportunities in other scientific domains.
In materials science , the indole nucleus is a well-known electron-rich aromatic system that can participate in π-π stacking interactions. This property could be harnessed to design novel organic semiconductors or self-assembling nanomaterials. The dimethylaminoethyl side chain, which can be protonated, offers a handle for creating pH-responsive materials. For instance, polymers incorporating this moiety could exhibit changes in solubility or conformation in response to pH shifts, a principle that has been explored with dimethylaminoethyl methacrylate (B99206) copolymers. researchgate.net
In chemical biology , this compound can serve as a scaffold for combinatorial chemistry to generate libraries of novel compounds. smolecule.com These libraries could then be screened for a wide range of biological activities, accelerating the discovery of new lead compounds for drug development. Its structure could also be incorporated into the design of biosensors, where binding to a target protein induces a detectable signal, such as a change in fluorescence.
Addressing Current Limitations and Defining Future Research Priorities
Despite its potential, research into this compound is still in its infancy, and several limitations need to be addressed to move the field forward. A primary limitation is the lack of comprehensive preclinical data. Most of the current understanding is based on analogous compounds or anecdotal reports.
Future Research Priorities:
Comprehensive Pharmacological Profiling: A systematic evaluation of the binding affinities and functional activities of this compound at a wide range of biological targets is essential.
Metabolic Studies: In-depth in vitro and in vivo studies are needed to identify the major metabolites and understand their pharmacological contributions.
Development of Specific Tools: The synthesis of radiolabeled and tagged versions of the molecule is a high priority for enabling more detailed mechanistic studies. rsc.org
Longitudinal Studies: Investigating the long-term effects of exposure to the compound in cellular and animal models is necessary to understand potential for neuroplastic changes or other lasting biological effects. ontosight.ai
Clarification of Legal and Regulatory Status: A clear understanding of its legal status in various jurisdictions is necessary to facilitate legitimate scientific research. www.gov.uk
By systematically addressing these limitations and pursuing the outlined future directions, the scientific community can unlock the full potential of this compound and gain a deeper understanding of its place within the broader class of indole-based bioactive compounds.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A representative protocol involves:
- Dissolving 3-(2-azidoethyl)-1H-indol-5-ol in PEG-400:DMF (2:1) under nitrogen.
- Adding CuI and a terminal alkyne (e.g., 4-ethynylanisole) and stirring for 12 hours at room temperature.
- Extracting with ethyl acetate, drying over Na₂SO₄, and purifying via flash chromatography (70:30 EtOAc:hexanes).
Typical yields range from 20–35%, with residual solvents (e.g., DMF) removed under vacuum .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key methods include:
- ¹H/¹³C NMR : Characteristic signals include δ ~8.5–8.6 ppm (indole NH), δ ~4.5–4.7 ppm (triazole-linked ethyl protons), and δ ~3.1–3.2 ppm (dimethylaminoethyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ peaks align with theoretical masses (e.g., m/z 335.1512 for derivatives) .
- TLC : Rf values (e.g., 0.49 in 70:30 EtOAc:hexanes) assist in monitoring reaction progress .
Q. What are the primary pharmacological targets of this compound?
The compound is structurally analogous to psychedelic tryptamines (e.g., psilocybin). It likely binds serotonin receptors (5-HT₂A/5-HT₂C), inducing hallucinogenic effects. In vivo studies report euphoria and perceptual distortions at doses as low as 75 µg/kg (intramuscular) .
Advanced Research Questions
Q. How can researchers optimize low yields in CuAAC-based syntheses of this compound?
Strategies include:
- Solvent selection : Replacing PEG-400 with DMSO improves reaction kinetics but may complicate purification.
- Catalyst loading : Increasing CuI concentration (1.5–2.0 equiv) enhances cycloaddition efficiency.
- Reaction duration : Extending stirring times to 24–48 hours improves yields for sterically hindered alkynes .
Q. How should discrepancies in NMR data between synthetic batches be resolved?
Common issues arise from:
Q. What methodologies are effective for detecting this compound in biological matrices?
- LC-QTOF/MS : Provides high sensitivity (LOD ~0.1 ng/mL) and distinguishes isomers via fragmentation patterns (e.g., m/z 176.1 for indole cleavage) .
- GC-MS : Requires derivatization (e.g., silylation) to improve volatility. Key ions include m/z 335 (molecular ion) and m/z 174 (dimethylaminoethyl fragment) .
Q. What safety protocols are advised given the limited hazard data for this compound?
- Handling : Use fume hoods and PPE (gloves, lab coats) due to potential neurotoxicity.
- Storage : Keep at 2–8°C in airtight containers to prevent degradation.
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention for ingestion .
Regulatory and Mechanistic Considerations
Q. How does structural modification (e.g., N-substitution) alter receptor binding affinity?
- N,N-Dimethyl vs. N-ethyl-N-methyl : Dimethyl groups enhance 5-HT₂A affinity but reduce metabolic stability. Ethyl substitution increases lipophilicity (logP ~2.37), prolonging half-life .
- Phosphate ester derivatives : Analogues like psilocybin (4-phosphoryloxy derivative) exhibit prodrug behavior, with enzymatic hydrolysis required for activation .
Q. What challenges arise in designing in vivo studies for this compound?
Q. How do international regulations classify this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
